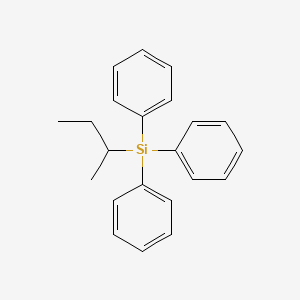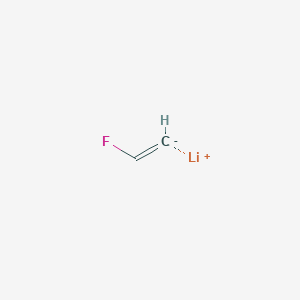
lithium;fluoroethene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;fluoroethene is a compound that combines lithium, a highly reactive alkali metal, with fluoroethene, a fluorinated organic molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium;fluoroethene typically involves the reaction of lithium with fluoroethene under controlled conditions. One common method is the direct reaction of lithium metal with fluoroethene gas in an inert atmosphere to prevent unwanted side reactions. The reaction is usually carried out at low temperatures to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound may involve more complex processes, including the use of catalysts to enhance reaction efficiency. The production process must be carefully controlled to ensure the purity and consistency of the final product. Techniques such as distillation and crystallization are often employed to purify the compound.
Análisis De Reacciones Químicas
Types of Reactions
Lithium;fluoroethene undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form lithium fluoride and fluoroethene oxide.
Reduction: The compound can be reduced under specific conditions to yield lithium hydride and fluoroethene.
Substitution: this compound can participate in substitution reactions where the fluoroethene moiety is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like oxygen or halogens, reducing agents such as hydrogen or lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield lithium fluoride and fluoroethene oxide, while reduction could produce lithium hydride and fluoroethene.
Aplicaciones Científicas De Investigación
Lithium;fluoroethene has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other fluorinated compounds.
Biology: Research is ongoing to explore its potential use in biological systems, particularly in the development of novel biomaterials.
Medicine: this compound is being investigated for its potential therapeutic applications, including its use in drug delivery systems.
Industry: The compound is used in the production of advanced materials, such as high-performance polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which lithium;fluoroethene exerts its effects involves interactions at the molecular level. The lithium ion can interact with various molecular targets, including enzymes and receptors, influencing their activity. The fluoroethene moiety can participate in various chemical reactions, contributing to the compound’s overall reactivity and functionality.
Comparación Con Compuestos Similares
Similar Compounds
Lithium fluoride: A simple ionic compound with applications in ceramics and glass production.
Fluoroethylene: A fluorinated hydrocarbon used in the production of fluoropolymers.
Lithium ethoxide: An organolithium compound used in organic synthesis.
Uniqueness
Lithium;fluoroethene is unique due to the combination of lithium’s reactivity and fluoroethene’s fluorinated structure. This combination imparts unique chemical properties, making it valuable for specific applications that require both high reactivity and stability.
Propiedades
Número CAS |
827022-64-0 |
|---|---|
Fórmula molecular |
C2H2FLi |
Peso molecular |
52.0 g/mol |
Nombre IUPAC |
lithium;fluoroethene |
InChI |
InChI=1S/C2H2F.Li/c1-2-3;/h1-2H;/q-1;+1 |
Clave InChI |
SWSCVLZNDSOKFO-UHFFFAOYSA-N |
SMILES canónico |
[Li+].[CH-]=CF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


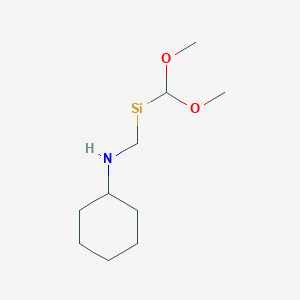
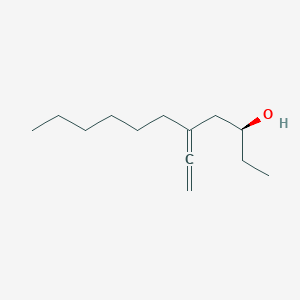

![Ethanone, 1-[4-amino-7-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-fluoro-](/img/structure/B14227854.png)
![(3,3-Dimethoxypropyl)tris[(propan-2-yl)oxy]silane](/img/structure/B14227861.png)
![Potassium {(E)-[1-(naphthalen-1-yl)ethylidene]amino}(pyridin-4-yl)methanide](/img/structure/B14227869.png)
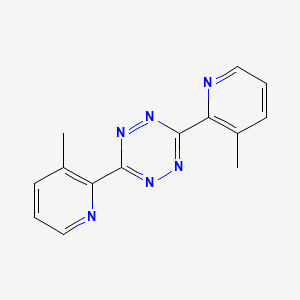

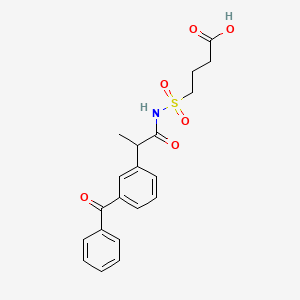
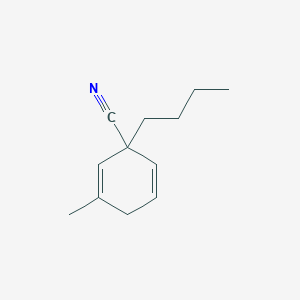
![1-[(1-Phenylethyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B14227900.png)
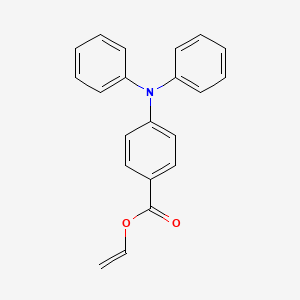
![1,2,3-Trisilabicyclo[1.1.0]buta-1,2-dien-4-one](/img/structure/B14227920.png)
